

Comparative Docking Analysis of 3-Amino-5-methylpyrazole Analogs in Drug Discovery

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Compound of Interest

Compound Name: 3-Amino-5-methylpyrazole

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This guide provides a comparative overview of molecular docking studies on **3-Amino-5-methylpyrazole** analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. By summarizing key experimental data and methodologies from recent research, this document aims to inform researchers, scientists, and drug development professionals on the binding affinities and interaction patterns of these promising molecules against various therapeutic targets. The insights presented herein are intended to guide the rational design and synthesis of novel and more potent drug candidates.

Overview of 3-Amino-5-methylpyrazole Analogs

Pyrazole derivatives, including those based on the **3-Amino-5-methylpyrazole** scaffold, are a versatile class of compounds extensively studied for their wide range of biological activities.^[1]^[2] Their unique five-membered heterocyclic structure allows them to serve as effective scaffolds in the design of inhibitors for numerous enzymes and receptors.^[1] Consequently, these analogs have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.^[1] Molecular docking, a powerful computational technique, plays a crucial role in predicting how these analogs bind to protein targets, thereby facilitating the identification of the most promising candidates for further experimental validation.^[1]

Comparative Docking Performance

The following tables summarize the binding affinities of various pyrazole derivatives, including analogs of **3-Amino-5-methylpyrazole**, against several key protein targets implicated in diseases such as cancer. The binding energy, typically reported in kcal/mol or kJ/mol, is a measure of the binding affinity, with more negative values indicating a stronger interaction.^{[1][2]}

Table 1: Docking Scores of Pyrazole Derivatives Against Cancer-Related Kinases

| Target Protein (PDB ID) | Pyrazole Derivative | Binding Affinity | Reference |
|----------------------------|--|------------------|---------------------|
| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | -10.09 kJ/mol | |
| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | -8.57 kJ/mol | |
| CDK2 (2VTO) | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | -10.35 kJ/mol | |
| ERK | Compound 6 | - | [3] |
| ERK | Compound 10a | - | [3] |
| ERK | Compound 10d | - | [3] |
| RIPK3 | Compound 6 | - | [3] |
| RIPK3 | Compound 10a | - | [3] |
| RIPK3 | Compound 10d | - | [3] |
| PLK1 | Compound 17 | - | [4] |
| EGFR | N-((5-(4-methoxyphenyl)-1H-pyrazol-3-yl)carbamoethioyl)-4- | Strong | [5] |

methylbenzamide
(H5)

Table 2: Docking Scores Against Other Key Protein Targets

| Target Protein (PDB ID) | Pyrazole Derivative | Binding Affinity | Reference |
|--|---------------------|------------------|-----------|
| Penicillin-binding protein 4 (PBP4) of E. coli | Compound 8 | -5.2 kcal/mol | [6] |

Experimental Protocols

The methodologies summarized below are representative of the computational studies cited in this guide. Specific parameters may vary between individual studies.

General Molecular Docking Protocol

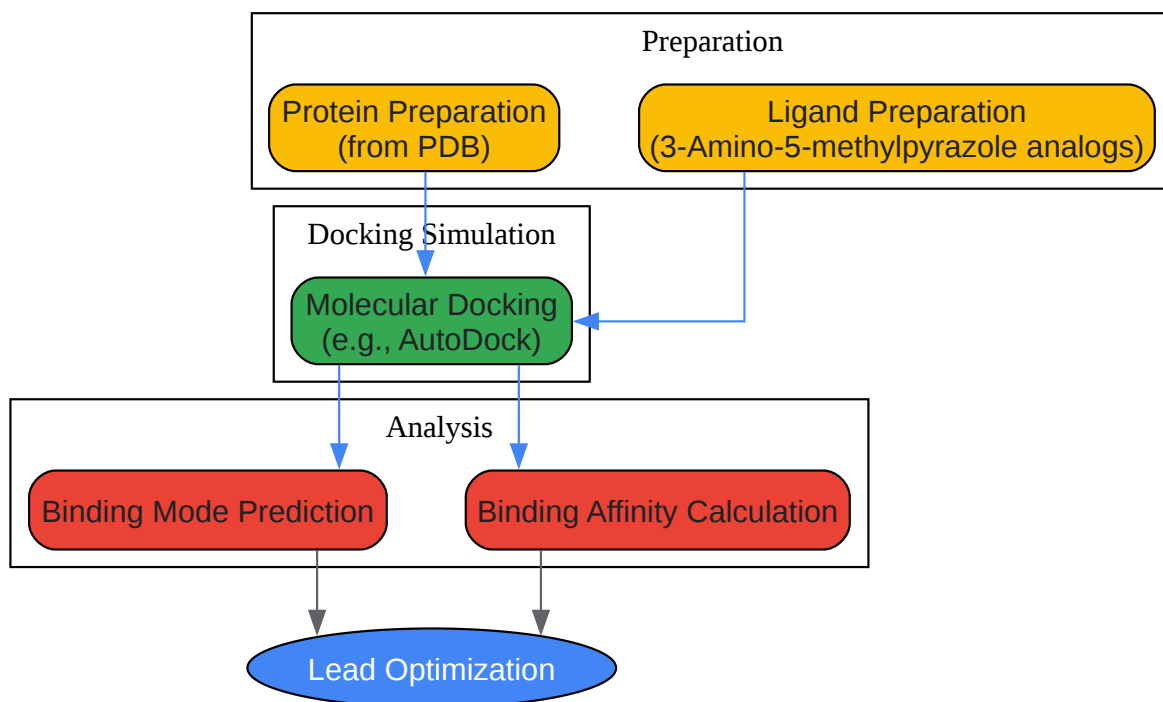
A standard molecular docking workflow was employed in the cited studies to predict the binding modes and affinities of the **3-Amino-5-methylpyrazole** analogs.[2]

- Protein Preparation:
 - The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
 - Water molecules, co-crystallized ligands, and co-factors are typically removed from the protein structure.[2]
 - Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.[2]
 - The protein is generally treated as a rigid entity during the docking process.
- Ligand Preparation:

- The 2D structures of the pyrazole derivatives are drawn using chemical drawing software such as ChemDraw.
- These 2D structures are then converted to 3D structures.
- Energy minimization of the ligand structures is performed to obtain stable, low-energy conformations.^[2]
- Docking Simulation:
 - Molecular docking simulations are commonly performed using software such as AutoDock 4.2.^[2]
 - A grid box is defined around the active site of the target protein to specify the search space for the ligand.
 - The docking algorithm, often a Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the active site.^[2]
 - The final docked poses are ranked based on their predicted binding energies.

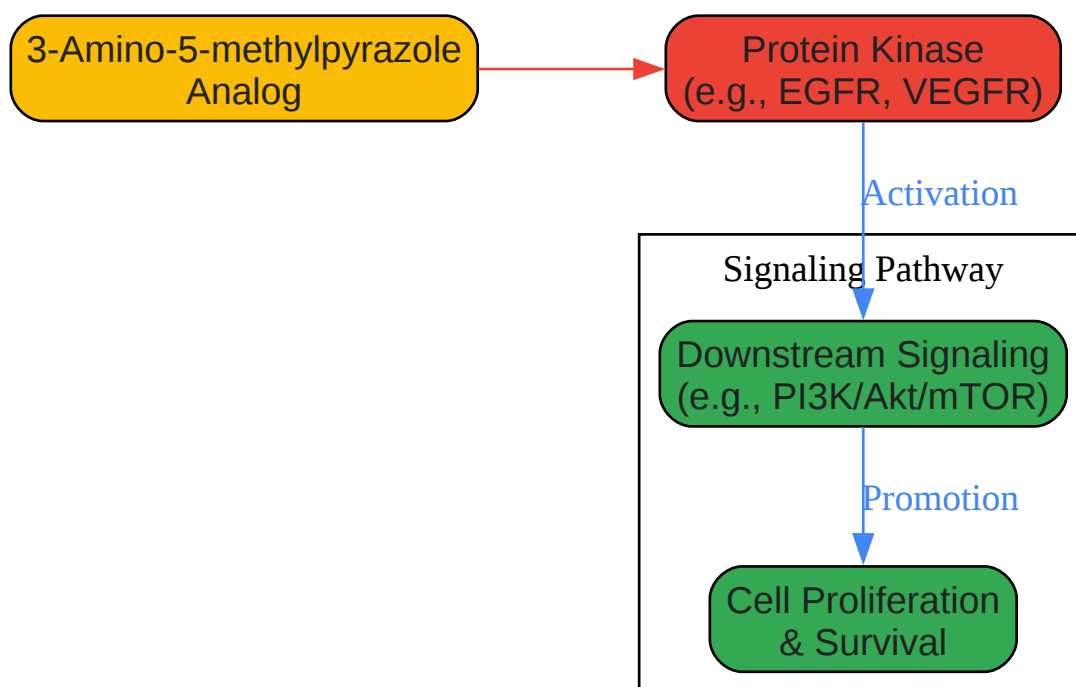
Visualizing Molecular Docking and Signaling Pathways

To illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.



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Caption: A generalized workflow for molecular docking studies.



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Caption: Inhibition of a kinase signaling pathway by a pyrazole analog.

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